N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine
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Overview
Description
N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pentyl group attached to a cyclopentylidene ring, and a hydroxylamine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine typically involves the reaction of 2-pentylcyclopentanone with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve nucleophiles such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted cyclopentylidene derivatives.
Scientific Research Applications
N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[(1Z)-2-Butylcyclopentylidene]hydroxylamine: Similar structure but with a shorter alkyl chain.
N-[(1Z)-2-Hexylcyclopentylidene]hydroxylamine: Similar structure but with a longer alkyl chain.
N-[(1Z)-2-Pentylcyclohexylidene]hydroxylamine: Similar functional group but with a different ring structure.
These compounds share similarities in their core structure but differ in their alkyl chain length and ring size, which can influence their chemical properties and applications.
Properties
IUPAC Name |
(NZ)-N-(2-pentylcyclopentylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-6-9-7-5-8-10(9)11-12/h9,12H,2-8H2,1H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPASUJNNATHD-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC1=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC\1CCC/C1=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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